molecular formula C6H6F3NO5 B8502842 N-hydroxysuccinimide trifluoroacetate

N-hydroxysuccinimide trifluoroacetate

Cat. No. B8502842
M. Wt: 229.11 g/mol
InChI Key: BAZMLBSPTUGCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxysuccinimide trifluoroacetate is a useful research compound. Its molecular formula is C6H6F3NO5 and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-hydroxysuccinimide trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hydroxysuccinimide trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H6F3NO5

Molecular Weight

229.11 g/mol

IUPAC Name

1-hydroxypyrrolidine-2,5-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H5NO3.C2HF3O2/c6-3-1-2-4(7)5(3)8;3-2(4,5)1(6)7/h8H,1-2H2;(H,6,7)

InChI Key

BAZMLBSPTUGCFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-hydroxysuccinimide trifluoroacetate was prepared by stirring N-hydroxysuccinimide (NHS) and 4 eq trifluoroacetic anhydride for 5 h. The mixture was concentrated under reduced pressure and further dried under high vacuum overnight. The product was obtained as a white, highly hygroscopic solid and stored in an anhydrous desiccator before use. The obtained approximately 1.1 g 2,2′-(hex-5-ynylazanediyl)diacetic acid was activated by 2.4 eq N-hydroxysuccinicimide trifluoroacetate in 10 mL anhydrous DMF under a stream of dry N2. The mixture was stirred overnight and monitored by TLC using hexanes:ethyl acetate (=2:1) as the mobile phase. After completion of the reaction, the mixture was concentrated to approximately 500 μL by rotary evaporation and subjected to flash chromatography using hexanes:ethyl acetate (=2:1) as the mobile phase. The final product, NHS-activated 2,2′-(hex-5-ynylazanediyl)diacetic acid (CXL-1) was concentrated by rotary evaporation, and obtained as a pale yellow oil. Several 200 μL aliquots of 50 mM stock solution dissolved in anhydrous dimethyl sulfoxide (DMSO) were prepared and stored at −80° C. The sealed stock aliquots were opened immediately before use, and NHS activation was verified by ESI-MS in 100% ACN. ESI-MS [M+H]+ m/z 408.1, [M+Na]+ m/z 420.0. This reaction yield can be improved by adding stoichiometric equivalents of triethylamine.
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